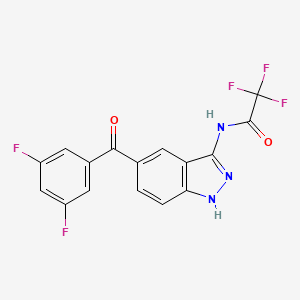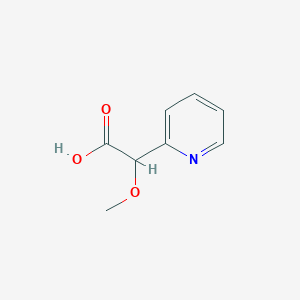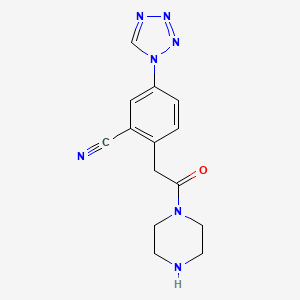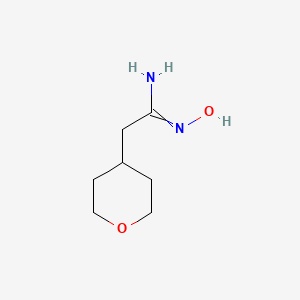
N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide is an organic compound that belongs to the class of hydroxamic acids. This compound is characterized by the presence of a hydroxylamine functional group attached to an acetamidine moiety, which is further connected to a tetrahydro-pyran ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide typically involves the following steps:
Formation of the Tetrahydro-pyran Ring: The tetrahydro-pyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-hexanediol.
Introduction of the Acetamidine Group: The acetamidine group can be introduced by reacting the tetrahydro-pyran derivative with acetamidine hydrochloride in the presence of a base such as sodium hydroxide.
Hydroxylamine Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The acetamidine group can be reduced to form amine derivatives.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted hydroxylamine derivatives.
Wissenschaftliche Forschungsanwendungen
N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteinases.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide involves its interaction with specific molecular targets, such as metalloproteinases. The hydroxylamine group can chelate metal ions in the active site of these enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including the modulation of extracellular matrix degradation and the suppression of inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-hydroxy-2-(tetrahydro-pyran-4-yl)-acetamide
- N-hydroxy-4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl-acetamide
Uniqueness
N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced enzyme inhibition and therapeutic potential, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C7H14N2O2 |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
N'-hydroxy-2-(oxan-4-yl)ethanimidamide |
InChI |
InChI=1S/C7H14N2O2/c8-7(9-10)5-6-1-3-11-4-2-6/h6,10H,1-5H2,(H2,8,9) |
InChI-Schlüssel |
ZULJWFAXUYIGTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1CC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl {2-[4-(3,5-difluorophenoxy)phenoxy]ethyl}carbamate](/img/structure/B8584648.png)
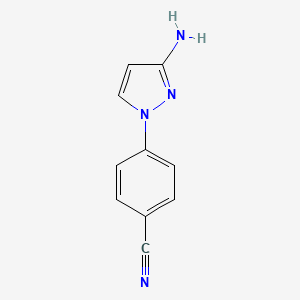
![2-[2-(1,3-Dioxan-2-yl)ethyl]cyclohexanone](/img/structure/B8584660.png)
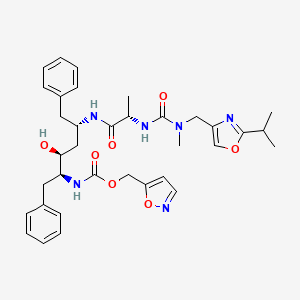
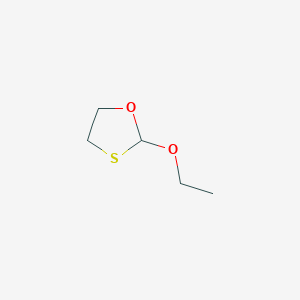
![Ethyl [2-(4-chlorophenyl)-5-phenyl-1,3-thiazol-4-yl]acetate](/img/structure/B8584680.png)
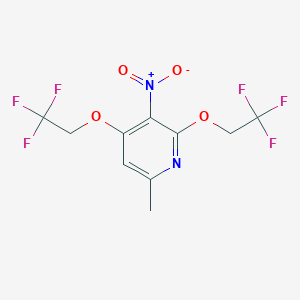
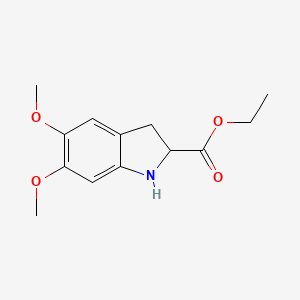
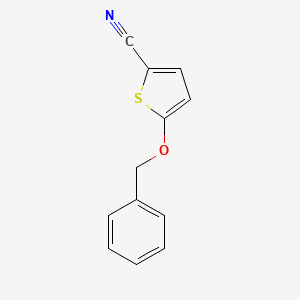
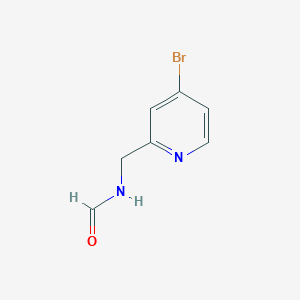
![2,4-Dichloro-5-methyl-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B8584715.png)
